(R)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride
Overview
Description
“®-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride” is a chemical compound with the molecular formula C12H15FN2O.HCl . It is a substance used in scientific research .
Physical and Chemical Properties Analysis
“®-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride” is a solid at room temperature . Its molecular weight is 258.72 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Antimicrobial Activity
- (R)-2-Fluoro-N-(piperidin-3-yl)benzamidehydrochloride and its derivatives have been studied for their antimicrobial activity. Synthesized compounds showed promising activity against various bacterial and fungal strains, indicating potential as new antimicrobial agents (Anuse et al., 2019).
Antidepressant Potential
- Derivatives of this compound have been explored for their antidepressant potential. Studies demonstrate potent 5-HT1A receptor agonist activity, suggesting a potential role in treating depression (Vacher et al., 1999).
Antiproliferative Agents
- Novel derivatives of this compound have been synthesized and evaluated for their antiproliferative activity. These derivatives exhibited significant activity against various carcinoma cells, highlighting their potential as antiproliferative agents (Prasad et al., 2009).
Corrosion Inhibition
- Piperidine derivatives, including those related to this compound, have been investigated for their corrosion inhibition properties. These studies contribute to understanding the applications of these compounds in protecting materials like iron from corrosion (Kaya et al., 2016).
Neuroleptic Properties
- Derivatives of this compound have shown potential as neuroleptic agents, indicating their possible use in treating psychiatric disorders (Hansen et al., 1998).
Antimicrobial and Antioxidant Activity
- New classes of antimicrobial and antioxidant agents based on thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, a related compound, have been synthesized and evaluated. These studies open avenues for developing new antimicrobial and antioxidant therapies (Sudhamani et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
2-fluoro-N-[(3R)-piperidin-3-yl]benzamide;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O.ClH/c13-11-6-2-1-5-10(11)12(16)15-9-4-3-7-14-8-9;/h1-2,5-6,9,14H,3-4,7-8H2,(H,15,16);1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYLZZUWQPQMBN-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC(=O)C2=CC=CC=C2F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NC(=O)C2=CC=CC=C2F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286207-09-7 | |
Record name | Benzamide, 2-fluoro-N-(3R)-3-piperidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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